2-(2-Hydroxyethoxy)ethyl benzoate

Description

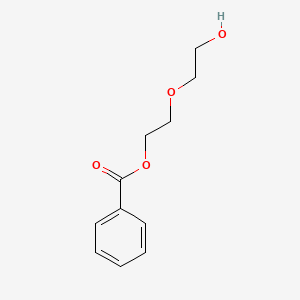

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethoxy)ethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUPYEDSAQDUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041921 | |

| Record name | Ethanol, 2-[2-(benzoyloxy)ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2-[2-(benzoyloxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

20587-61-5 | |

| Record name | Diethylene glycol benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20587-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol monobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020587615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylene glycol monobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[2-(benzoyloxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[2-(benzoyloxy)ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxyethoxy)ethyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL MONOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8NT2B98P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(2-Hydroxyethoxy)ethyl benzoate CAS number 20587-61-5

An In-depth Technical Guide to 2-(2-Hydroxyethoxy)ethyl benzoate (CAS 20587-61-5)

Introduction

This compound, also known as Diethylene Glycol Monobenzoate, is an organic compound with significant industrial applications, primarily functioning as a plasticizer.[1][2][3] This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, analytical methodologies, and safety considerations, designed for researchers, scientists, and professionals in drug development and polymer chemistry. This molecule's unique structure, featuring a benzoate group for compatibility with various polymers and a terminal hydroxyl group that imparts hydrophilicity, makes it a subject of interest.[4] It is recognized as a degradation product of more complex dibenzoate plasticizers.[1][2]

Physicochemical Properties and Structural Information

A thorough understanding of the physicochemical properties of this compound is fundamental to its application and handling.

Chemical Identity

-

Synonyms : Diethylene glycol monobenzoate, Diethylene glycol benzoate, Ethanol, 2-[2-(benzoyloxy)ethoxy]-[2][3][5][6][11]

Structural Representation

The molecule consists of a benzoic acid moiety esterified with the terminal hydroxyl group of diethylene glycol.

Caption: Chemical structure of this compound.

-

SMILES : OCCOCCOC(=O)c1ccccc1[6]

-

InChI : InChI=1S/C11H14O4/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h1-5,12H,6-9H2[6]

Physicochemical Data

The following table summarizes key quantitative properties of the compound.

| Property | Value | Source(s) |

| Physical Form | Pale-yellow to Yellow-brown Liquid | [12] |

| Boiling Point | 127-130 °C at 5 Torr | [2][13] |

| Density | 1.163 - 1.1715 g/cm³ | [1][13] |

| pKa | 14.34 ± 0.10 (Predicted) | [1][2][12] |

| Flash Point | 118.8 °C | [1] |

| Refractive Index | 1.523 | [1] |

Synthesis and Manufacturing

The primary route for synthesizing this compound is through the esterification of benzoic acid with diethylene glycol. This reaction, a classic Fischer-Speier esterification, requires an acid catalyst to proceed at a practical rate.

Reaction Scheme: Fischer-Speier Esterification

The synthesis involves the reaction of a carboxylic acid (benzoic acid) with an alcohol (diethylene glycol) in the presence of an acid catalyst, producing the ester and water as a byproduct.[14][15]

Caption: Synthesis of this compound via Fischer esterification.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative method based on standard Fischer esterification procedures.[16][17]

Materials:

-

Benzoic Acid

-

Diethylene Glycol (in excess to favor mono-esterification)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Toluene (for azeotropic removal of water)

-

Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging Reactants: To the flask, add benzoic acid (1.0 eq), diethylene glycol (3.0 eq to serve as reactant and solvent), and toluene.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (approx. 2-3 mol% relative to benzoic acid) to the mixture while stirring. The acid acts as a catalyst to protonate the carbonyl oxygen of the benzoic acid, increasing its electrophilicity.[4]

-

Reflux: Heat the mixture to reflux. The toluene will form an azeotrope with the water produced during the reaction, which is collected in the Dean-Stark trap, driving the equilibrium towards the product side.

-

Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is produced.

-

Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted benzoic acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the toluene using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.[18]

Applications and Industrial Relevance

The primary industrial application of this compound is as a plasticizer.[1][3]

Role as a Plasticizer

Plasticizers are additives that increase the plasticity or decrease the viscosity of a material. In polymer science, they are incorporated into rigid polymers like polyvinyl chloride (PVC) to increase their flexibility and durability. This compound is used as a solvator and plasticizer for PVC and in adhesives, including those for food packaging.[3][11]

Mechanism of Plasticization

The mechanism involves the insertion of the plasticizer molecules between the polymer chains. This spacing reduces the intermolecular forces (van der Waals forces) between the chains, allowing them to move more freely relative to one another, which lowers the glass transition temperature (Tg) of the polymer.

Caption: Conceptual diagram of a plasticizer's effect on polymer chains.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of this compound and quantifying it in various matrices.

Protocol: Reverse-Phase HPLC Analysis

This protocol is based on a method described for a structurally similar compound and is applicable for purity assessment.[19]

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., Newcrom R1).[19]

-

Mobile Phase: A gradient of Acetonitrile (MeCN) and water. Phosphoric acid can be added for better peak shape, or formic acid for MS compatibility.[19]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength corresponding to the absorbance maximum of the benzoate chromophore (approx. 230 nm).

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the sample to be analyzed in acetonitrile to an approximate concentration within the calibration range.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the peak corresponding to this compound by its retention time. Calculate the purity or concentration of the sample by comparing its peak area to the calibration curve. This method is scalable and can be adapted for preparative separation to isolate impurities.[19]

Safety and Toxicology

Understanding the hazard profile is critical for safe handling in a laboratory or industrial setting.

GHS Hazard Classification

According to safety data sheets, this compound is classified with the following hazards:

-

Acute toxicity, oral (Category 4) , H302: Harmful if swallowed.[2][7]

-

Skin corrosion/irritation (Category 2) , H315: Causes skin irritation.[2][7]

-

Serious eye damage/eye irritation (Category 2A) , H319: Causes serious eye irritation.[2][7]

-

Specific target organ toxicity, single exposure (Respiratory system, Category 3) , H335: May cause respiratory irritation.[2][7]

Toxicological Profile

The toxicity of this compound is linked to its parent structure, diethylene glycol (DEG). DEG itself has known toxicity, and its metabolite, 2-hydroxyethoxyacetic acid (HEAA), is a major contributor to renal and neurological toxicities.[20] While specific LD50 data for the monobenzoate ester is not widely published, data for related compounds provides context. For instance, diethylene glycol dibenzoate has an oral LD50 in rats of 4,190 mg/kg.[21]

Safe Handling and First Aid

Precautions for Safe Handling:

-

Avoid contact with skin and eyes.[7]

-

Use in a well-ventilated area.[7]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[7]

-

Avoid breathing vapors, mist, or gas.[7]

-

Wash hands thoroughly after handling.[7]

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[7]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

References

- SAFETY DATA SHEET. (n.d.). GMSL.

- 2-(2-Hydroxyethoxy)ethylbenzoate. (n.d.). glycodepot.com.

- This compound. (n.d.). LGC Standards.

- 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl benzoate. (2018, May 16). SIELC Technologies.

- This compound. (n.d.). Sigma-Aldrich.

- This compound 95%. (n.d.). AChemBlock.

- Synthesis routes of 2-Hydroxyethyl benzoate. (n.d.). Benchchem.

- This compound (cas 20587-61-5) SDS/MSDS download. (n.d.). Guidechem.

- CAS 20587-61-5 this compound. (n.d.). Alfa Chemistry.

- Diethylene glycol monobenzoate. (n.d.). PubChem.

- Cas 20587-61-5, this compound. (n.d.). lookchem.com.

- This compound 20587-61-5 wiki. (n.d.). Guidechem.

- Safety Data Sheet - DIETHYLENE GLYCOL DIBENZOATE. (2017). 2017 ERP System.

- This compound. (n.d.). ChemicalBook.

- Diethylene glycol monobenzoate (Cas 20587-61-5). (n.d.). Parchem.

- Diethylene glycol benzoate. (n.d.). CAS Common Chemistry.

- Diethylene glycol poisoning. (n.d.). PubMed.

- 2-(2-Hydroxyethoxy)ethyl acrylate. (n.d.). Benchchem.

- REPORT Lab work: ETHYL BENZOATE. (n.d.).

- THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. (2016). CIBTech.

- Benzoic Acid + Ethanol = ?? (Ethyl Benzoate + Water). (2020, August 8). YouTube.

- Fischer Esterification Example Mechanism, Synthesis of Ethylbenzoate. (2019, August 15). Organic Chemistry.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 20587-61-5 [amp.chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. 2-(2-Hydroxyethoxy)ethyl acrylate | 13533-05-6 | Benchchem [benchchem.com]

- 5. glycodepot.com [glycodepot.com]

- 6. 2-(2-Hydroxyethoxy)ethyl Benzoate | LGC Standards [lgcstandards.com]

- 7. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 8. This compound 95% | CAS: 20587-61-5 | AChemBlock [achemblock.com]

- 9. Page loading... [guidechem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Diethylene glycol monobenzoate | C11H14O4 | CID 88603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. chem.uoi.gr [chem.uoi.gr]

- 17. cibtech.org [cibtech.org]

- 18. Synthesis routes of 2-Hydroxyethyl benzoate [benchchem.com]

- 19. 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl benzoate | SIELC Technologies [sielc.com]

- 20. Diethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2017erp.com [2017erp.com]

An In-Depth Technical Guide to the Molecular Structure of 2-(2-Hydroxyethoxy)ethyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-(2-Hydroxyethoxy)ethyl benzoate, a significant compound in polymer science and a potential excipient in pharmaceutical formulations. This document delineates the synthesis, purification, and detailed structural elucidation of the molecule through a multi-technique spectroscopic approach. By integrating foundational chemical principles with advanced analytical methodologies, this guide serves as an essential resource for professionals engaged in materials science and drug development.

Introduction

This compound, also known as diethylene glycol monobenzoate, is an organic compound characterized by a benzoate group ester-linked to a diethylene glycol moiety. Its chemical structure, possessing both hydrophilic (hydroxyl and ether linkages) and lipophilic (benzene ring) characteristics, imparts unique physicochemical properties that make it a subject of interest in various scientific disciplines.

Primarily recognized as a degradation product of diethylene glycol dibenzoate, a common plasticizer, understanding the molecular structure of the monoester is crucial for assessing the stability and leaching profiles of polymeric materials. Furthermore, its amphiphilic nature suggests potential applications as a solubilizing agent or a component in drug delivery systems, warranting a thorough investigation of its structural attributes.

This guide will provide a detailed exploration of the synthesis and purification of this compound, followed by an in-depth analysis of its molecular architecture using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Synthesis and Purification

The synthesis of this compound is primarily achieved through the esterification of benzoic acid with diethylene glycol. The key to selectively producing the monoester lies in controlling the stoichiometry of the reactants. An excess of diethylene glycol is typically employed to favor the formation of the monobenzoate over the dibenzoate by-product.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

Benzoic Acid

-

Diethylene Glycol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Organic Solvent (e.g., Diethyl Ether or Dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid and a 3-fold molar excess of diethylene glycol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of benzoic acid) to the reaction mixture.

-

Heat the mixture to reflux (typically 140-160 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and unreacted benzoic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to isolate this compound from unreacted diethylene glycol and the diethylene glycol dibenzoate by-product.

Molecular Structure Elucidation

A combination of spectroscopic techniques is employed to unequivocally determine the molecular structure of this compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |

| Molecular Weight | 210.23 g/mol | [1] |

| CAS Number | 20587-61-5 | [2] |

| Appearance | Liquid | [2] |

| Boiling Point | 127-130 °C at 5 Torr | [3] |

| Density | 1.1715 g/cm³ | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | dd | 2H | Aromatic (ortho to -COO) |

| ~7.55 | t | 1H | Aromatic (para to -COO) |

| ~7.45 | t | 2H | Aromatic (meta to -COO) |

| ~4.50 | t | 2H | -COO-CH₂ - |

| ~3.80 | t | 2H | -O-CH₂ -CH₂-O- |

| ~3.70 | t | 2H | -O-CH₂ -CH₂-OH |

| ~3.60 | t | 2H | -CH₂-CH₂ -OH |

| ~2.50 | br s | 1H | -OH |

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data. The broad singlet for the hydroxyl proton is due to chemical exchange and its position can vary.

The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~166.5 | C=O (ester) |

| ~133.0 | Aromatic (para-C) |

| ~130.0 | Aromatic (ipso-C) |

| ~129.5 | Aromatic (ortho-C) |

| ~128.5 | Aromatic (meta-C) |

| ~72.5 | -O-C H₂-CH₂-OH |

| ~69.0 | -O-C H₂-CH₂-O- |

| ~64.0 | -COO-C H₂- |

| ~61.5 | -CH₂-C H₂-OH |

Note: These are predicted values based on analogous structures and require experimental verification.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3500-3200 (broad) | Strong | O-H stretch (hydroxyl) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1270 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (ether) |

The presence of a broad absorption band in the 3500-3200 cm⁻¹ region is a clear indication of the hydroxyl group. The strong absorption around 1720 cm⁻¹ is characteristic of the carbonyl group in the benzoate ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 210. Key fragmentation pathways would likely involve:

-

Loss of the ethoxyethanol group: Cleavage of the ester bond to generate the benzoyl cation at m/z = 105 (C₆H₅CO⁺), which is often the base peak for benzoates.

-

Loss of a hydroxyethyl group: Fragmentation of the diethylene glycol chain.

-

McLafferty rearrangement: If sterically feasible, this could lead to characteristic neutral losses.

Applications and Future Perspectives

Polymer Science

As a monoester of diethylene glycol, this compound can act as a plasticizer for various polymers, including polyvinyl chloride (PVC) and polyvinyl acetate (PVAc)[4]. Its hydroxyl group can also participate in polymerization reactions, making it a potential monomer or chain extender in the synthesis of polyesters and polyurethanes.

Potential in Drug Development

While direct applications in drug development are not yet widely documented, the structural features of this compound suggest several potential uses:

-

Excipient: Its amphiphilic nature could make it a useful solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs).

-

Drug Delivery: The hydroxyl group provides a site for conjugation to drugs or targeting moieties, potentially enabling its use in prodrug design or as a component of targeted drug delivery systems.

Further research is warranted to explore these potential pharmaceutical applications.

Safety and Toxicology

This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. It is also harmful if swallowed[3]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS). The toxicology of diethylene glycol is well-documented, and while the benzoate ester is expected to have a different toxicological profile, caution should be exercised[5][6].

Conclusion

The molecular structure of this compound has been thoroughly examined through a combination of synthetic considerations and predictive spectroscopic analysis. Its unique combination of a benzoate ester and a diethylene glycol moiety confers properties that are of significant interest in both materials science and potentially in the pharmaceutical industry. The detailed protocols and structural elucidation provided in this guide offer a solid foundation for researchers and professionals working with this versatile compound. Further experimental validation of the predicted spectroscopic data and exploration of its applications will undoubtedly continue to expand our understanding and utilization of this compound.

References

-

Justia Patents. (2001). Liquid benzoate ester compositions and aqueous polymer compositions containing same as plasticizers. [Link]

-

PubChem. Diethylene glycol monobenzoate. [Link]

-

European Patent Office. (2023). METHOD FOR PREPARING BENZOIC ACID ESTERS - EP 3684746 B1. [Link]

-

Quick Company. Process For Producing Liquid Dibenzoate Ester. [Link]

-

2017 ERP System. Safety Data Sheet - DIETHYLENE GLYCOL DIBENZOATE. [Link]

-

Ataman Kimya. DI(ETHYLENE GLYCOL) DIBENZOATE. [Link]

-

Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... [Link]

-

Nayakem. Benzoates Plasticizers (NK-Series). [Link]

-

ResearchGate. Study on esterification of benzoic acid with diethylene glycol. [Link]

-

ResearchGate. Study on esterification of benzoic acid with diethylene glycol. [Link]

-

PubMed. (2020). Bioinspired All-Polyester Diblock Copolymers Made from Poly(pentadecalactone) and Poly(2-(2-hydroxyethoxy)benzoate): Synthesis and Polymer Film Properties. [Link]

- Google Patents.

-

Wikipedia. Diethylene glycol. [Link]

-

H NMR Spectroscopy. [Link]

-

Brainly. (2023). [FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum. [Link]

- Google Patents.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemical shifts. [Link]

-

precisionFDA. 2-(2-HYDROXYETHOXY)ETHYL 2-HYDROXYBENZOATE. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

Canada.ca. (2021). Hazardous substance assessment – Diethylene glycol. [Link]

-

PubChemLite. This compound (C11H14O4). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

13C NMR and structure. [Link]

-

PubChem. 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl benzoate. [Link]

-

Zoro. 2826 Diethylene Glycol Dibenzoate (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT). [Link]

-

CSD Solution #13. [Link]

-

Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. [Link]

-

SIELC Technologies. (2018). 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl benzoate. [Link]

-

Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

PubChem. Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

NIST WebBook. Benzoic acid, 2-hydroxy-, ethyl ester. [Link]

-

Scholars Research Library. FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. [Link]

-

YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]

-

Chegg. (2021). Solved Analyze the IR spectrum of Ethyl Benzoate, explain. [Link]

Sources

- 1. Diethylene glycol monobenzoate | C11H14O4 | CID 88603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 20587-61-5 [amp.chemicalbook.com]

- 4. faculty.fiu.edu [faculty.fiu.edu]

- 5. Diethylene glycol - Wikipedia [en.wikipedia.org]

- 6. Hazardous substance assessment – Diethylene glycol - Canada.ca [canada.ca]

A Comprehensive Technical Guide to the Solubility of Diethylene Glycol Monobenzoate in Organic Solvents

Introduction

Diethylene glycol monobenzoate (DGMB) is a versatile organic compound utilized in a range of industrial and research applications, notably as a plasticizer.[1][2] Its performance in these roles is intrinsically linked to its solubility characteristics in various organic media. For researchers, scientists, and drug development professionals, a thorough understanding of DGMB's solubility is paramount for formulation development, reaction engineering, and ensuring product stability and efficacy. This in-depth technical guide provides a comprehensive overview of the solubility of diethylene glycol monobenzoate, grounded in fundamental principles and practical methodologies.

Physicochemical Properties of Diethylene Glycol Monobenzoate

A foundational understanding of the physicochemical properties of diethylene glycol monobenzoate is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | [3][4] |

| Molecular Weight | 210.23 g/mol | [3][5] |

| Appearance | Liquid | [3] |

| CAS Number | 20587-61-5 | [2][3][6] |

| Synonyms | 2-(2-Hydroxyethoxy)ethyl benzoate, Diethylene glycol benzoate | [2][3][6] |

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the intermolecular forces at play. For diethylene glycol monobenzoate, its solubility in organic solvents is influenced by its molecular structure, which features both polar and non-polar characteristics. The presence of a benzoate group introduces an aromatic, non-polar character, while the diethylene glycol moiety, with its ether linkages and terminal hydroxyl group, contributes polarity and the capacity for hydrogen bonding.

Esters, in general, tend to be soluble in many organic solvents.[7] The solubility of diethylene glycol monobenzoate is further enhanced by the ether and hydroxyl groups, which can engage in dipole-dipole interactions and hydrogen bonding with polar solvent molecules.

Hansen Solubility Parameters: A Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[8] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from London dispersion forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Table of Hansen Solubility Parameters for Common Organic Solvents

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| 1-Butanol | 16.0 | 5.7 | 15.8 |

| n-Butyl Acetate | 15.8 | 3.7 | 6.3 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Diethylene Glycol | 16.6 | 12.0 | 20.7 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

Data compiled from various sources.[9][10][11]

Solubility Profile of Diethylene Glycol Monobenzoate

While precise quantitative solubility data for diethylene glycol monobenzoate in a wide array of organic solvents is not extensively documented in publicly available literature, its solubility can be inferred from its structural characteristics and the known properties of similar compounds.

Qualitative Solubility Assessment:

Based on its chemical structure, diethylene glycol monobenzoate is expected to be:

-

Highly Soluble in polar aprotic solvents such as acetone , ethyl acetate , dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) . The carbonyl group of the ester and the ether linkages can participate in dipole-dipole interactions with these solvents.

-

Highly Soluble in polar protic solvents like ethanol and methanol . The terminal hydroxyl group of DGMB can act as both a hydrogen bond donor and acceptor, leading to strong interactions with alcohols.

-

Soluble in aromatic hydrocarbons like toluene , due to the presence of the benzene ring in the benzoate moiety.

-

Sparingly Soluble to Insoluble in non-polar aliphatic hydrocarbons such as hexane . The overall polarity of the DGMB molecule is too high for significant miscibility with such non-polar solvents.

This qualitative assessment is supported by the general solubility of related compounds. For instance, diethylene glycol monoethyl ether is miscible with many common organic solvents.[12][13][14] Similarly, esters like ethyl benzoate are soluble in most organic solvents.[7][15] The related compound, diethylene glycol dibenzoate, is also noted to be soluble in general organic solvents.[16]

Experimental Determination of Solubility

For applications requiring precise knowledge of solubility, experimental determination is essential. The isothermal saturation method, often referred to as the shake-flask method, is a robust and widely accepted technique.

Protocol: Isothermal Saturation Method

Objective: To determine the equilibrium solubility of diethylene glycol monobenzoate in a selected organic solvent at a constant temperature.

Materials:

-

Diethylene glycol monobenzoate (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of diethylene glycol monobenzoate to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause emulsification.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period (e.g., 24 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a pipette or syringe. To avoid contamination with undissolved solid, it is advisable to use a syringe filter.

-

Dilution: Accurately dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of diethylene glycol monobenzoate.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Self-Validation: To ensure the attainment of equilibrium, samples should be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent within an acceptable margin of error, indicating that equilibrium has been reached.

Experimental Workflow Diagram

Sources

- 1. Diethylene glycol monobenzoate | TargetMol [targetmol.com]

- 2. parchem.com [parchem.com]

- 3. Diethylene glycol monobenzoate | C11H14O4 | CID 88603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethylene glycol monobenzoate [webbook.nist.gov]

- 5. Diethylene glycol monobenzoate (CAS 20587-61-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. DIETHYLENE GLYCOL MONOBENZOATE [drugfuture.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 10. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 11. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by CAS dscending) [accudynetest.com]

- 12. The important applications of diethylene glycol monoethyl ether_Chemicalbook [chemicalbook.com]

- 13. atamankimya.com [atamankimya.com]

- 14. Diethylene Glycol Monoethyl Ether | C6H14O3 | CID 8146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chembk.com [chembk.com]

2-(2-Hydroxyethoxy)ethyl benzoate chemical safety data sheet

An In-depth Technical Guide to the Chemical Safety of 2-(2-Hydroxyethoxy)ethyl benzoate

This guide provides a comprehensive overview of the chemical safety, handling, and emergency protocols for this compound. It is intended for researchers, scientists, and professionals in drug development and other technical fields who may handle this compound. The information herein is synthesized from multiple safety data sheets and chemical databases to ensure a thorough and cautious approach to its use.

Section 1: Chemical Identification and Properties

This compound, also known as Diethylene glycol monobenzoate, is a chemical intermediate used in various industrial applications. Understanding its fundamental properties is the first step in ensuring its safe handling.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Diethylene glycol monobenzoate, Benzoic acid 2-(2-hydroxyethoxy)ethyl ester | [2] |

| CAS Number | 20587-61-5 | [3][4] |

| Molecular Formula | C₁₁H₁₄O₄ | [1][3] |

| Molecular Weight | 210.23 g/mol | [1][3] |

| Appearance | Pale-yellow to Yellow-brown Liquid | [1] |

| Boiling Point | 316.2°C at 760 mmHg | [5] |

| Flash Point | 118.8°C | [5] |

| Density | 1.163 g/cm³ | [5] |

Section 2: Hazard Identification and GHS Classification

The classification of this compound presents a notable discrepancy across various suppliers and databases. Some sources classify the substance as non-hazardous[2][6]. However, other authoritative safety data sheets and notifications to regulatory bodies like the European Chemicals Agency (ECHA) indicate specific hazards[3][7].

In the interest of maximizing safety and adhering to the precautionary principle, this guide adopts the more stringent GHS classification. All personnel handling this chemical should be aware of these potential hazards and consult the specific Safety Data Sheet (SDS) provided by their supplier.

GHS Classification (in accordance with 29 CFR 1910) [3][7]

-

Pictograms:

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention:

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.[8]

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[9]

-

-

Section 3: Safe Handling, Storage, and Exposure Control

The causality behind safe handling protocols is the prevention of exposure through inhalation, ingestion, or direct contact. A multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.

Engineering Controls

The primary method for controlling exposure is to handle the chemical in a well-ventilated area. A chemical fume hood is the standard and most effective engineering control to minimize inhalation of vapors or mists.[3] Eyewash stations and safety showers must be readily accessible in any area where the chemical is handled.

Personal Protective Equipment (PPE)

PPE serves as the last line of defense. The selection of appropriate PPE is critical for preventing direct contact.

-

Eye and Face Protection: Chemical safety goggles or glasses are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator should be used.[3]

Hygiene and Handling Practices

-

Avoid all direct contact with the substance.[3]

-

Wash hands thoroughly with soap and water before breaks and at the end of the workday.[3][7]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9]

-

Keep the container tightly sealed when not in use.[3]

Storage Conditions

Proper storage is crucial for maintaining chemical stability and preventing accidental release.

-

Keep containers tightly closed and sealed.[3]

-

Some suppliers recommend storage at 2-8°C under an inert atmosphere.[8]

Section 4: First-Aid and Emergency Procedures

Rapid and correct response to an exposure or spill is critical. The following protocols are based on standard emergency procedures for hazardous chemicals.

First-Aid Measures for Exposure

The following diagram outlines the immediate steps to be taken in the event of an exposure. Always seek medical attention following any significant exposure and provide the attending physician with the Safety Data Sheet.[3][7]

Caption: First-Aid Response Workflow for Exposure Events.

Accidental Release Measures

In the event of a spill, the primary objectives are to ensure personnel safety, contain the spill, and clean it up appropriately.

-

Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear full PPE, including respiratory protection.[3]

-

Containment: Prevent the spill from entering drains or waterways. Contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.

-

Clean-up: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

The following diagram provides a logical workflow for responding to an accidental chemical spill.

Caption: Logical Workflow for Accidental Spill Response.

Section 5: Toxicological and Ecological Information

Toxicological Profile

The toxicological properties of this compound have not been exhaustively investigated.[8] However, the GHS classification indicates the following primary concerns:

-

Acute Oral Toxicity: Classified as Category 4, "Harmful if swallowed."[3][7] A specific LD50 value is not consistently reported, but this classification generally corresponds to an LD50 range of 300-2000 mg/kg for rats.

-

Skin Irritation: Causes skin irritation upon direct contact.[3][7]

-

Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[3][7]

-

Carcinogenicity: This product is not listed as a carcinogen by IARC, ACGIH, or NTP.[7]

Ecological Information

Data on the environmental fate and ecotoxicity of this specific compound is limited. As a general precaution, the chemical should not be allowed to enter drains, water courses, or the soil. All disposal must be handled in accordance with local, state, and federal regulations.

Section 6: Disposal Considerations

Unused product and contaminated materials should be treated as hazardous waste. Disposal must be carried out by a licensed and authorized waste disposal company.[8] Do not dispose of the material into the environment or sewer system.

References

-

SAFETY DATA SHEET: this compound. (URL: [Link])

-

Cas 20587-61-5, this compound | lookchem. (URL: [Link])

-

Diethylene glycol monobenzoate | C11H14O4 | CID 88603 - PubChem. (URL: [Link])

-

Substance Information - ECHA - European Union. (URL: [Link])

-

Diethylene glycol, dibenzoate - Hazardous Agents - Haz-Map. (URL: [Link])

-

Safety Data Sheet - Angene Chemical. (URL: [Link])

-

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl benzoate | C13H18O5 | CID 89963 - PubChem. (URL: [Link])

-

Safety Data Sheet - DAP. (URL: [Link])

-

Velsicol Chemical Corporation - Harwick Standard. (URL: [Link])

-

2-(2-hydroxyethoxy)ethyl 2-hydroxybenzoate - EDQM. (URL: [Link])

-

DAP DYNAFLEX 230 Premium Indoor/Outdoor Sealant - SDS. (URL: [Link])

-

Safety Data Sheet - 2017 ERP System. (URL: [Link])

-

material safety data sheet - diethylene glycol 98.5%. (URL: [Link])

Sources

- 1. meglobal.biz [meglobal.biz]

- 2. Page loading... [guidechem.com]

- 3. 2017erp.com [2017erp.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. dap.com [dap.com]

- 7. angenechemical.com [angenechemical.com]

- 8. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 9. sds.edqm.eu [sds.edqm.eu]

thermal stability of diethylene glycol monobenzoate

An In-depth Technical Guide to the Thermal Stability of Diethylene Glycol Monobenzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of Diethylene Glycol Monobenzoate (DEGMB), a compound of significant interest in materials science and pharmaceutical formulations. Moving beyond a simple data sheet, this document elucidates the fundamental principles of its thermal decomposition, details the core analytical methodologies for its characterization, and discusses the practical implications of its stability profile. We will explore the causality behind experimental design, present self-validating protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and propose a likely degradation pathway. This guide is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of the thermal behavior of DEGMB.

Introduction: The Critical Role of Thermal Stability

Diethylene Glycol Monobenzoate (DEGMB), with the chemical formula C₁₁H₁₄O₄, is an ester-ether compound utilized in a variety of industrial and commercial applications, notably as a plasticizer and processing aid.[1][2][3] Its molecular structure, featuring a flexible diethylene glycol chain capped by a rigid benzoate group, imparts unique solvency and compatibility properties.

The thermal stability of a compound is not merely an academic data point; it is a critical parameter that dictates its processing window, storage conditions, and ultimate safety profile. For a material like DEGMB, which may be subjected to elevated temperatures during polymer processing, adhesive curing, or sterilization, understanding its decomposition temperature and degradation products is paramount. Thermal degradation can lead to a loss of desired physical properties, the generation of volatile organic compounds, and discoloration of the final product. This guide provides the scientific framework for rigorously evaluating this essential characteristic.

Fundamentals of Thermal Decomposition in Ester-Ether Compounds

The thermal degradation of DEGMB is governed by the bond energies of its constituent functional groups. The molecule possesses two primary points of potential thermal cleavage: the ester linkage (-COO-) and the ether linkages (-C-O-C-).

-

Ester Bond Cleavage: The ester group is often the most thermally labile site. Decomposition can proceed through several mechanisms, but a common pathway involves β-scission, leading to the formation of an alkene and a carboxylic acid. In the case of DEGMB, this would likely result in the cleavage of the bond between the carbonyl carbon and the ether oxygen, releasing benzoic acid and a vinyl-ether-terminated glycol fragment. This is analogous to the initial step observed in the biodegradation of related dibenzoate plasticizers, which involves the hydrolysis of one ester bond.[4][5]

-

Ether Bond Cleavage: The ether linkages within the diethylene glycol backbone are generally more stable than the ester bond but can undergo scission at higher temperatures. This process often proceeds via radical mechanisms, leading to chain fragmentation and the formation of a complex mixture of smaller, volatile products, including aldehydes, alcohols, and eventually, carbon monoxide and carbon dioxide upon complete oxidation.[6]

The specific decomposition pathway and the temperature at which it occurs are highly dependent on the surrounding atmosphere (inert vs. oxidative) and the presence of any catalytic impurities.

Core Analytical Methodologies for Assessing Thermal Stability

A multi-faceted analytical approach is required to fully characterize the thermal stability of a compound. The two cornerstone techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which provide complementary information on mass loss and energetic changes, respectively.

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA is the definitive technique for determining the temperature range over which a material degrades.[7][8] It measures the change in a sample's mass as it is heated at a controlled rate. The resulting data directly quantify the loss of volatile components and the formation of a non-volatile residue, providing clear decomposition onset temperatures and profiles. By conducting the analysis in both an inert (e.g., Nitrogen) and an oxidative (e.g., Air) atmosphere, we can differentiate between thermal decomposition (pyrolysis) and thermo-oxidative decomposition.

-

Instrument Preparation:

-

Ensure the Thermogravimetric Analyzer's microbalance is calibrated using certified calibration weights.

-

Verify the temperature calibration using certified standards (e.g., Indium, Tin, Zinc).

-

-

Sample Preparation:

-

Place a clean, empty platinum or alumina crucible onto the balance and tare it.

-

Accurately weigh 5–10 mg of Diethylene Glycol Monobenzoate directly into the crucible. Distribute the sample evenly across the bottom to ensure uniform heating.

-

-

Analytical Method:

-

Purge Gas: Select high-purity nitrogen or argon for an inert atmosphere analysis. Set the flow rate to 20–50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min. Rationale: A 10 °C/min rate is a standard practice that provides a good balance between resolution and experimental time.

-

-

-

Data Acquisition & Analysis:

-

Continuously record the sample mass as a function of temperature.

-

Plot the percentage mass loss on the y-axis against the temperature on the x-axis to generate the TGA thermogram.

-

Calculate the first derivative of the TGA curve (DTG). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss (Tₚ).

-

Determine the onset temperature of decomposition (Tₒₙₛₑₜ) using the tangent method at the initial point of significant mass loss.[7]

-

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: While TGA tracks mass loss, DSC detects the heat flow associated with thermal events.[8] It measures the difference in heat required to increase the temperature of a sample and a reference. This allows for the identification of endothermic (heat-absorbing) or exothermic (heat-releasing) processes. Decomposition is typically an exothermic event, and DSC can provide the onset temperature and the enthalpy (ΔH) of the reaction, offering insight into the energetics of the degradation process.

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

-

Sample Preparation:

-

Accurately weigh 3–5 mg of Diethylene Glycol Monobenzoate into a clean aluminum DSC pan.

-

Hermetically seal the pan to contain any volatiles released prior to decomposition. For studying the decomposition itself, a pinhole lid is often used to allow evolved gases to escape in a controlled manner.

-

-

Analytical Method:

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge Gas: Establish the desired atmosphere (e.g., nitrogen) at a flow rate of 20–50 mL/min.

-

Thermal Program: Heat the sample from ambient temperature to a point beyond the decomposition temperature observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Acquisition & Analysis:

-

Record the differential heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify any sharp exothermic peaks indicative of decomposition.

-

Determine the onset temperature of the exotherm and integrate the peak area to calculate the enthalpy of decomposition.

-

Evolved Gas Analysis (EGA)

To achieve a complete understanding, one must identify the gaseous byproducts of decomposition. This is accomplished by coupling TGA with a gas analyzer, such as a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR).[8] As the sample degrades in the TGA, the evolved gases are swept via a heated transfer line into the secondary instrument for real-time identification, allowing for the confirmation of proposed degradation pathways.

Experimental Workflow and Data Synthesis

The logical progression of a thermal stability analysis is crucial for generating reliable and interconnected data. The following workflow ensures a comprehensive evaluation.

Caption: Experimental workflow for comprehensive thermal analysis.

Data Presentation

Quantitative results from these analyses should be summarized for clear comparison. While specific values for pure DEGMB are not widely published, a representative data table based on analysis of similar glycol esters is shown below.[9]

| Parameter | Method | Atmosphere | Value | Unit | Significance |

| Decomposition Onset (Tₒₙₛₑₜ) | TGA | Nitrogen | ~220 - 240 | °C | Temperature at which significant degradation begins. |

| Peak Decomposition Temp (Tₚ) | DTG | Nitrogen | ~250 - 270 | °C | Temperature of the maximum rate of degradation. |

| Mass Loss (at 300°C) | TGA | Nitrogen | > 95 | % | Indicates high volatility of decomposition products. |

| Decomposition Onset (Tₒₙₛₑₜ) | TGA | Air | ~210 - 230 | °C | Lower onset suggests oxidative processes accelerate degradation. |

| Decomposition Enthalpy (ΔH) | DSC | Nitrogen | Exothermic | J/g | Confirms the energetic nature of the decomposition. |

Proposed Thermal Decomposition Pathway

Based on the chemical structure and established principles of ester pyrolysis, a simplified decomposition pathway for Diethylene Glycol Monobenzoate in an inert atmosphere can be proposed. The initial and rate-limiting step is likely the cleavage of the ester bond.

Caption: Proposed thermal decomposition pathway for DEGMB.

Conclusion for the Research Professional

The thermal stability of Diethylene Glycol Monobenzoate is a multi-faceted characteristic that must be evaluated using precise and complementary analytical techniques. Thermogravimetric Analysis provides the definitive data on decomposition temperatures and mass loss, while Differential Scanning Calorimetry offers insight into the energetics of the process. A comprehensive assessment should be conducted in both inert and oxidative atmospheres to understand the full scope of the material's limitations. The proposed decomposition pathway, initiated by the cleavage of the ester bond, provides a sound theoretical framework for interpreting experimental results from Evolved Gas Analysis. By following the rigorous protocols outlined in this guide, researchers can confidently determine the thermal profile of DEGMB, ensuring its effective and safe implementation in their development projects.

References

-

Cartier, G., Yim, W., & DeBlois, C. (2018). Mechanisms of biodegradation of dibenzoate plasticizers. PubMed. Available at: [Link]

-

Datta, J., & Płocharska, K. (2003). DSC and thermal stability investigation of novel poly(ester-ether) glycols and poly(ester-ether-urethanes). Journal of Thermal Analysis and Calorimetry. Available at: [Link]

-

Polymer Add (Thailand) Co., Ltd. (2017). Safety Data Sheet: DIETHYLENE GLYCOL DIBENZOATE. Available at: [Link]

-

PubChem. Diethylene glycol monobenzoate. National Center for Biotechnology Information. Available at: [Link]

-

de Oliveira, L. C. S., et al. (2007). Synthesis, characterization and thermal behaviour of solid-state compounds of benzoates with some bivalent transition metal ions. Química Nova. Available at: [Link]

-

de Oliveira, L. C. S., et al. (2007). Synthesis, characterization and thermal behaviour of solid-state compounds of benzoates with some bivalent transition metal ions. ResearchGate. Available at: [Link]

-

de Oliveira, L. C. S., et al. (2007). Synthesis, characterization and thermal behaviour of solid-state compounds of benzoates with some bivalent transition metal ions. ScienceOpen. Available at: [Link]

-

Ataman Kimya. DI(ETHYLENE GLYCOL) DIBENZOATE. Available at: [Link]

-

Cartier, G., Yim, W., & DeBlois, C. (2018). Does the ether function contribute to the persistence of dibenzoate plasticizer's metabolites. eScholarship@McGill. Available at: [Link]

-

Cheméo. Chemical Properties of Diethylene glycol monobenzoate (CAS 20587-61-5). Available at: [Link]

-

Dow. Glycol Ethers Properties & Examples, Organic Solvents. Available at: [Link]

-

KLJ Group. ETHYLENE GLYCOL DI-BENZOATE (K- MGB). Available at: [Link]

-

NIST. Diethylene glycol monobenzoate. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. Di-O-benzoyldiethylene glycol. National Center for Biotechnology Information. Available at: [Link]

-

Chirico, R. D., et al. (2003). Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for Methyl Benzoate, Ethyl Benzoate, (R)-(+)-Limonene, tert-Amyl Methyl Ether, trans-Crotonaldehyde, and Diethylene Glycol. Journal of Chemical & Engineering Data. Available at: [Link]

-

Stranic, I., et al. (2017). Thermal dissociation of ethylene glycol vinyl ether. Physical Chemistry Chemical Physics. Available at: [Link]

-

Global Substance Registration System (GSRS). DIETHYLENE GLYCOL MONOBENZOATE. Available at: [Link]

-

Wei, R., et al. (2022). Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. Polymers. Available at: [Link]

-

Wu, J., et al. (2000). Densities and Viscosities of Seven Glycol Ethers from 288.15 K to 343.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

-

Cheméo. Diethylene glycol monobenzoate Datasheet. Available at: [Link]

-

Wikipedia. Ethylene glycol. Available at: [Link]

-

MEGlobal. Diethylene Glycol (DEG) Product Guide. Available at: [Link]

Sources

- 1. Diethylene glycol monobenzoate | C11H14O4 | CID 88603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethylene glycol monobenzoate [webbook.nist.gov]

- 3. Diethylene glycol monobenzoate | TargetMol [targetmol.com]

- 4. Mechanisms of biodegradation of dibenzoate plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 6. Thermal dissociation of ethylene glycol vinyl ether - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. akjournals.com [akjournals.com]

A Comprehensive Guide to the Spectral Analysis of 2-(2-Hydroxyethoxy)ethyl Benzoate

This technical guide provides an in-depth analysis of the spectral data for 2-(2-Hydroxyethoxy)ethyl benzoate, also known as diethylene glycol monobenzoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted and experimental spectral characteristics of the molecule. In the absence of a complete public spectral database for this specific compound, this guide synthesizes data from structurally analogous molecules to provide a robust predictive framework. This approach not only offers a detailed characterization of the target molecule but also serves as an instructional case study in spectral interpretation.

The molecular structure of this compound is foundational to understanding its spectral properties. The molecule contains a benzene ring, an ester functional group, an ether linkage, and a primary alcohol. Each of these components gives rise to characteristic signals in various spectroscopic techniques.

Molecular Structure and Proton Labeling

To facilitate a clear discussion of the NMR data, the protons in this compound are systematically labeled as shown in the diagram below. This labeling convention will be used throughout the guide to correlate specific protons with their expected spectral signals.

Caption: Labeled structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is based on established chemical shift principles and comparison with structurally similar compounds.

Predicted ¹H NMR Data

The predicted chemical shifts (δ), multiplicities, and integrations for each proton in this compound are summarized in the table below. These predictions are based on the analysis of related structures such as 2-hydroxyethyl benzoate and ethyl benzoate.[1]

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

| Ha, He | 8.0 - 8.1 | Doublet of doublets | 2H |

| Hc | 7.5 - 7.6 | Triplet | 1H |

| Hb, Hd | 7.4 - 7.5 | Triplet | 2H |

| Hf | 4.4 - 4.5 | Triplet | 2H |

| Hg | 3.8 - 3.9 | Triplet | 2H |

| Hh | 3.7 - 3.8 | Triplet | 2H |

| Hi | 3.6 - 3.7 | Triplet | 2H |

| H (OH) | 2.5 - 3.5 | Singlet (broad) | 1H |

Interpretation and Rationale

-

Aromatic Protons (Ha-He): The protons on the benzene ring are the most deshielded due to the anisotropic effect of the aromatic ring current and the electron-withdrawing effect of the ester group. The ortho protons (Ha, He) are expected to be the most downfield, appearing as a doublet of doublets around 8.0-8.1 ppm. The para proton (Hc) will likely be a triplet around 7.5-7.6 ppm, and the meta protons (Hb, Hd) will also appear as a triplet in the 7.4-7.5 ppm region.[1]

-

Ester Methylene Protons (Hf): The protons on the methylene group adjacent to the ester oxygen (Hf) are deshielded by the electronegative oxygen and the carbonyl group, and are expected to resonate as a triplet around 4.4-4.5 ppm.

-

Ether Methylene Protons (Hg, Hh): The methylene protons in the ethylene glycol chain (Hg, Hh) are in an ether environment, leading to a chemical shift in the range of 3.7-3.9 ppm. They will appear as triplets due to coupling with their neighboring methylene groups.

-

Alcohol Methylene Protons (Hi): The methylene protons adjacent to the terminal hydroxyl group (Hi) are expected to be the most upfield of the aliphatic chain protons, with a predicted chemical shift of 3.6-3.7 ppm as a triplet.

-

Hydroxyl Proton (H-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration, temperature, and solvent. It is predicted to appear between 2.5 and 3.5 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy of the obtained data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms in this compound are listed below. These predictions are supported by data from analogous compounds.[1][2][3]

| Carbon Atom | Predicted δ (ppm) |

| C=O (ester) | 166 - 167 |

| C (quaternary, aromatic) | 130 - 131 |

| CH (aromatic, para) | 133 - 134 |

| CH (aromatic, ortho) | 129 - 130 |

| CH (aromatic, meta) | 128 - 129 |

| CH₂ (ester-adjacent) | 69 - 70 |

| CH₂ (ether) | 70 - 71 |

| CH₂ (ether) | 67 - 68 |

| CH₂ (alcohol-adjacent) | 61 - 62 |

Interpretation and Rationale

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, with an expected chemical shift in the range of 166-167 ppm.[2]

-

Aromatic Carbons: The aromatic carbons resonate between 128 and 134 ppm. The quaternary carbon attached to the ester group is expected around 130-131 ppm. The para carbon will be the most deshielded of the protonated aromatic carbons (133-134 ppm), followed by the ortho (129-130 ppm) and meta (128-129 ppm) carbons.[1]

-

Aliphatic Carbons: The chemical shifts of the carbons in the ethylene glycol chain are influenced by the adjacent oxygen atoms. The carbon adjacent to the ester oxygen is predicted to be around 69-70 ppm. The two central ether carbons will have slightly different environments, resonating around 70-71 ppm and 67-68 ppm. The carbon adjacent to the terminal hydroxyl group is expected to be the most upfield in this chain, at approximately 61-62 ppm.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer with a broadband probe.

-

Tune the probe to the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

-

Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration (if quantitative analysis is needed).

-

Optionally, run DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, baseline correction).

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The key functional groups in this compound and their expected IR absorption frequencies are presented below, with reference to standard IR correlation tables.[4][5][6]

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretching | 3500 - 3200 | Strong, broad |

| C-H (aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (ester) | Stretching | 1725 - 1705 | Strong |

| C=C (aromatic) | Stretching | 1600, 1475 | Medium-Weak |

| C-O (ester) | Stretching | 1300 - 1000 | Strong |

| C-O (ether) | Stretching | 1150 - 1085 | Strong |

| C-O (alcohol) | Stretching | 1050 | Strong |

Interpretation and Rationale

The IR spectrum is expected to be dominated by a few key features:

-

A strong, broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group.

-

A very strong, sharp peak around 1720 cm⁻¹ corresponding to the C=O stretch of the conjugated ester.

-

A complex region between 1300 cm⁻¹ and 1000 cm⁻¹, known as the fingerprint region, which will contain strong C-O stretching bands from the ester, ether, and alcohol groups. The presence of a strong band around 1100 cm⁻¹ would be indicative of the C-O-C ether linkage.[7]

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

GC Column: Use a suitable capillary column (e.g., a non-polar DB-5ms).

-

Oven Program: Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a final temperature high enough to elute the compound (e.g., 280 °C).

-

Mass Spectrometer: Use electron ionization (EI) at a standard energy of 70 eV. Set the mass range to scan from a low m/z (e.g., 40) to a value above the molecular weight (e.g., 250).

-

-

Data Acquisition and Analysis:

-

Inject a small volume of the sample solution (e.g., 1 µL).

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions.

-

Conclusion

The comprehensive spectral analysis of this compound can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. By understanding the fundamental principles of each technique and leveraging data from structurally related compounds, a detailed and reliable characterization of the molecule is possible. The methodologies and predicted data presented in this guide provide a robust framework for researchers to identify and characterize this compound with a high degree of confidence.

References

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

PubChem. Ethyl benzoate. [Link]

-

Scribd. IR Correlation Table. [Link]

-

A Simplified Infrared Correlation Chart. [Link]

-

The Royal Society of Chemistry. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

-

Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

PubMed. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. [Link]

-

PubChem. Diethylene glycol monobenzoate. [Link]

-

NIST. Diethylene glycol monobenzoate. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]